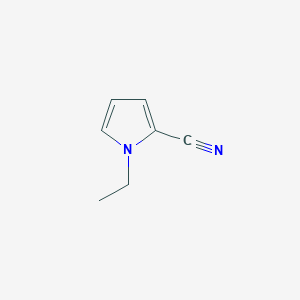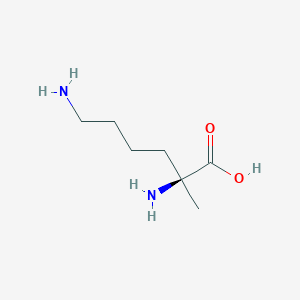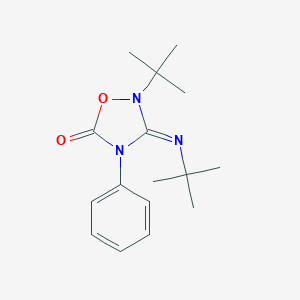
1-Ethyl-1H-pyrrole-2-carbonitrile
Overview
Description
1-Ethyl-1H-pyrrole-2-carbonitrile is a chemical compound with the CAS Number: 101001-59-6. It has a molecular weight of 120.15 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 1-Ethyl-1H-pyrrole-2-carbonitrile is1S/C7H8N2/c1-2-9-5-3-4-7(9)6-8/h3-5H,2H2,1H3 . This indicates the molecular structure of the compound.
Scientific Research Applications
Chemical Synthesis
“1-Ethyl-1H-pyrrole-2-carbonitrile” is used in various areas of research including Chemical Synthesis . It is often used as a building block in the synthesis of more complex chemical compounds .
Material Science
This compound also finds its application in Material Science . It can be used in the development of new materials with unique properties .
Chromatography
In the field of Chromatography , “1-Ethyl-1H-pyrrole-2-carbonitrile” can be used as a standard or a test compound .
Medicinal Chemistry
“1-Ethyl-1H-pyrrole-2-carbonitrile” is a type of heterocyclic compound, which are known to have significant importance in medicinal chemistry . Heterocyclic compounds are often used in the development of pharmaceuticals .
Analytical Research
“1-Ethyl-1H-pyrrole-2-carbonitrile” can be used in Analytical Research . It can be used as a reference compound or a reagent in various analytical techniques .
Mechanism of Action
Target of Action
It is known that pyrrole derivatives, such as pyrrolopyrazine, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Compounds with a pyrrole scaffold are known to interact with their targets, leading to changes at the molecular level that result in their biological activities .
Biochemical Pathways
Pyrrole derivatives are known to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Pyrrole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Safety and Hazards
properties
IUPAC Name |
1-ethylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-9-5-3-4-7(9)6-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGBIFTUNFGCQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1H-pyrrole-2-carbonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)

![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)








